2-(3,4-Dimethylphenyl)-1,8-naphthyridine

mGlu5 receptor antagonist regioisomeric SAR GPCR drug discovery

2-(3,4-Dimethylphenyl)-1,8-naphthyridine (C₁₆H₁₄N₂, MW 234.30) is a heterocyclic small molecule belonging to the 1,8-naphthyridine class, bearing a 3,4-dimethylphenyl substituent at the 2-position. It is characterized as a potent antagonist of the metabotropic glutamate receptor 5 (mGlu5), a Class III GPCR implicated in CNS disorders and pain.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
Cat. No. B10840134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)-1,8-naphthyridine
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(C=CC=N3)C=C2)C
InChIInChI=1S/C16H14N2/c1-11-5-6-14(10-12(11)2)15-8-7-13-4-3-9-17-16(13)18-15/h3-10H,1-2H3
InChIKeyHNJUUHIKQMSRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)-1,8-naphthyridine: A 1,8-Naphthyridine-Based mGlu5 Receptor Antagonist with Solved Crystal Structure for Drug Discovery and SAR Research


2-(3,4-Dimethylphenyl)-1,8-naphthyridine (C₁₆H₁₄N₂, MW 234.30) is a heterocyclic small molecule belonging to the 1,8-naphthyridine class, bearing a 3,4-dimethylphenyl substituent at the 2-position [1]. It is characterized as a potent antagonist of the metabotropic glutamate receptor 5 (mGlu5), a Class III GPCR implicated in CNS disorders and pain [2]. Its crystal structure has been solved and deposited (CCDC 1815170), providing atomic-level crystallographic parameters for structure-based drug design [1]. The compound is catalogued as an investigative discovery agent in ChEMBL (CHEMBL235398) with a single curated bioactivity record [3].

Why 2-(3,4-Dimethylphenyl)-1,8-naphthyridine Cannot Be Replaced by Regioisomeric Naphthyridines: The mGlu5 Potency Cliff


High-strength differential evidence for this specific compound remains limited: all publicly available bioactivity data originate from a single publication [1], and no selectivity, ADME, safety, or in vivo pharmacology data exist in the public literature. However, the single head-to-head regioisomeric dataset available constitutes strong evidence that generic scaffold swapping is scientifically invalid. When identical aryl substitution (3,4-dimethylphenyl) is placed on a 1,5-naphthyridine scaffold instead of the 1,8-naphthyridine core, mGlu5 antagonist potency collapses from IC₅₀ = 45.0 nM to IC₅₀ = 12,000 nM—a ~267-fold reduction measured under identical assay conditions (rat mGlu5 expressed in CHO cells, quisqualate-stimulated calcium mobilization) [1][2]. Additional comparator data show that the positional isomer 2-methyl-7-m-tolyl-1,8-naphthyridine is ~6.2-fold less potent (IC₅₀ = 277 nM) [1][3]. These data demonstrate that mGlu5 antagonist activity is exquisitely sensitive to both the naphthyridine ring topology and the substitution pattern, making any assumption of functional equivalence among in-class analogs scientifically unjustified without explicit re-testing.

Quantitative Differentiation Evidence for 2-(3,4-Dimethylphenyl)-1,8-naphthyridine: Head-to-Head Regioisomeric Potency, Scaffold Divergence, and Crystallographic Characterization


Direct Head-to-Head: 267-Fold mGlu5 Potency Advantage Over 1,5-Naphthyridine Regioisomer

In a direct, single-study comparison using identical assay conditions, 2-(3,4-dimethylphenyl)-1,8-naphthyridine exhibits an IC₅₀ of 45.0 nM against rat mGlu5, whereas its 1,5-naphthyridine regioisomer, 3-(3,4-dimethylphenyl)-1,5-naphthyridine (CHEMBL236264), shows an IC₅₀ of 12,000 nM—a 267-fold difference [1][2]. Both compounds carry the same 3,4-dimethylphenyl substituent; the only structural difference is the topology of the naphthyridine core (1,8- vs. 1,5-fusion). This constitutes the strongest available differentiation evidence.

mGlu5 receptor antagonist regioisomeric SAR GPCR drug discovery

Cross-Study Comparable: 6.2-Fold Potency Advantage Over 2-Methyl-7-m-tolyl-1,8-naphthyridine Positional Isomer

Within the same publication series, 2-(3,4-dimethylphenyl)-1,8-naphthyridine (IC₅₀ = 45.0 nM) is ~6.2-fold more potent than its positional isomer 2-methyl-7-m-tolyl-1,8-naphthyridine (CHEMBL235629, IC₅₀ = 277 nM) [1][2]. Both compounds share the 1,8-naphthyridine core but differ in the position and methylation pattern of the aryl substituent: the target compound carries a 3,4-dimethylphenyl group at position 2, whereas the comparator carries a 3-methylphenyl (m-tolyl) group at position 7 plus a methyl group at position 2. This demonstrates that the substitution regiochemistry within the 1,8-naphthyridine scaffold significantly modulates target engagement.

mGlu5 antagonist positional isomer SAR naphthyridine scaffold optimization

Supporting Evidence: First Crystal Structure Characterization Enables Structure-Based Design

The crystal structure of 2-(3,4-dimethylphenyl)-1,8-naphthyridine was solved and reported for the first time in 2018 (Jia et al.), revealing an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 6.449(8) Å, b = 10.548(14) Å, c = 17.84(2) Å, V = 1213(3) ų, Z = 4, and Rgt(F) = 0.0406 at T = 296(2) K [1][2]. The compound crystallized as colorless blocks from petroleum ether/ethyl acetate (10:1 v/v) [1]. No crystal structure has been reported for the comparator regioisomer 3-(3,4-dimethylphenyl)-1,5-naphthyridine, making this a unique structural resource for the 1,8-naphthyridine series.

crystallography structure-based drug design solid-state characterization

Class-Level Inference: 1,8-Naphthyridine vs. 1,5-Naphthyridine Scaffold Divergence Exceeds 100-Fold for Identical Aryl Substitution

When extended beyond the direct 3,4-dimethylphenyl pair to the broader aryl-substituted naphthyridine series from Galatsis et al. (2007), the 1,8-naphthyridine scaffold consistently outperforms the 1,5-naphthyridine scaffold in mGlu5 antagonist potency. The 3-(3,5-dimethylphenyl)-1,5-naphthyridine regioisomer (BDBM50224928) exhibits an IC₅₀ > 30,000 nM [1], representing a >667-fold potency gap relative to the target compound (45.0 nM). This is consistent with the 267-fold differential observed for the 3,4-dimethylphenyl pair and supports a class-level inference that the 1,8-naphthyridine topology is a preferred mGlu5 pharmacophore [2][3]. Note: this inference is based on three data points across two aryl substitution patterns and should be validated with broader panel data.

naphthyridine scaffold engineering heterocyclic SAR mGlu5 antagonist chemotype

Application Scenarios for 2-(3,4-Dimethylphenyl)-1,8-naphthyridine in mGlu5-Targeted Drug Discovery and Chemical Biology


mGlu5 Antagonist Hit-to-Lead Optimization: 1,8-Naphthyridine Scaffold as Preferred Chemotype

The 267-fold potency advantage of the 1,8-naphthyridine scaffold over the 1,5-naphthyridine regioisomer [1] positions 2-(3,4-dimethylphenyl)-1,8-naphthyridine as a validated starting point for mGlu5 antagonist hit-to-lead programs. Medicinal chemistry teams can use this compound as a reference standard to benchmark potency of newly synthesized analogs in the same rat mGlu5 CHO cell calcium mobilization assay, replacing less potent regioisomers that would inflate IC₅₀ values and obscure SAR trends. The compound's intermediate potency (IC₅₀ = 45 nM) provides a tractable window for detecting both potency-enhancing and potency-reducing modifications.

Structure-Based Drug Design Leveraging Solved Crystal Structure

The crystal structure of 2-(3,4-dimethylphenyl)-1,8-naphthyridine (orthorhombic, P2₁2₁2₁, CCDC 1815170) provides atomic coordinates suitable for molecular docking studies into mGlu5 allosteric binding sites [1]. Computational chemists can use these coordinates, combined with the mGlu5 7TM domain structural models, to rationally design analogs with improved binding affinity or selectivity. The absence of a crystal structure for the 1,5-naphthyridine regioisomer [1] makes the target compound the only structurally characterized member of this regioisomeric series, conferring a practical advantage for any structure-enabled design workflow.

Regioisomeric SAR Reference Standard for Naphthyridine Chemotype Validation

The Galatsis et al. (2007) dataset establishes that mGlu5 antagonist potency within the aryl naphthyridine series is exquisitely sensitive to ring topology [1][2]. 2-(3,4-Dimethylphenyl)-1,8-naphthyridine, as the most potent 1,8-naphthyridine representative with a 3,4-dimethylphenyl group, can serve as a positive control in SAR panels designed to evaluate new naphthyridine regioisomers (e.g., 1,6- or 2,6-naphthyridines). Its IC₅₀ of 45.0 nM provides a calibrated benchmark against which novel scaffolds can be quantitatively compared, avoiding the confounding effects of comparing across different aryl substituents.

Procurement Decision Support: Evidence-Based Compound Selection to Avoid Redundant Purchasing of Inactive Regioisomers

The quantitative evidence—267-fold potency drop when switching from 1,8- to 1,5-naphthyridine [1] and >667-fold drop for the 3,5-dimethylphenyl-1,5-naphthyridine analog [2]—provides a data-driven justification for procurement of the 1,8-naphthyridine scaffold over its 1,5-naphthyridine counterparts for any mGlu5-related research. Without this evidence, procurement decisions risk purchasing structurally similar but functionally near-inactive analogs (IC₅₀ > 12,000 nM), wasting both compound acquisition budget and screening resources. The crystal structure availability [3] further supports procurement by de-risking solid-state handling and formulation.

Quote Request

Request a Quote for 2-(3,4-Dimethylphenyl)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.